SID 3712249

miRNA Biogenesis Inhibition Hypoxia Signaling Triple-Negative Breast Cancer

SID 3712249 is the definitive small-molecule tool for selectively blocking miR-544 biogenesis via direct pre-miRNA binding—a mechanism distinct from antisense antagomirs. Validated in TNBC hypoxia models (MDA-MB-231, 20 nM) to disrupt HIF-1α/ATM/mTOR signaling and reverse 5-FU chemoresistance. In vivo efficacy confirmed via IP administration in xenograft models. Ensure experimental reproducibility by sourcing this exact naphthyridine-class inhibitor (≥95% HPLC, DMSO soluble) for your miRNA-mechanism studies.

Molecular Formula C17H21N7
Molecular Weight 323.4 g/mol
CAS No. 522606-67-3
Cat. No. B15564526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSID 3712249
CAS522606-67-3
Molecular FormulaC17H21N7
Molecular Weight323.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22)
InChIKeySSWVPYMSHHEYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SID 3712249 (CAS 522606-67-3): Small Molecule miR-544 Biogenesis Inhibitor for Hypoxia-Adaptive Cancer Pathway Research


SID 3712249 (MiR-544 Inhibitor 1, CAS 522606-67-3) is a synthetic small molecule belonging to the naphthyridine class [1] that selectively inhibits the biogenesis of microRNA-544 (miR-544) by direct binding to the precursor miRNA [2]. With a molecular formula of C₁₇H₂₁N₇ and a molecular weight of 323.40 g/mol, the compound is supplied as a light yellow to yellow crystalline solid with ≥95% purity (HPLC) and DMSO solubility of ≥30 mg/mL . SID 3712249 is primarily used in oncology research, particularly for investigating hypoxia-adaptive signaling mechanisms and therapeutic sensitization strategies [2].

Why Generic miR-544 Inhibitors or Broader miRNA Modulators Cannot Substitute SID 3712249


SID 3712249 is not a generic miRNA inhibitor; its mechanism of action is distinguished by direct binding to the pre-miR-544 precursor, thereby blocking the production of mature miR-544 [1]. This precludes the direct substitution with alternative compounds such as antisense oligonucleotides (antagomirs), which target mature miRNAs via complementary base-pairing [2], or other small molecule miRNA modulators that may act on different targets or biogenesis pathways [3]. Procurement of a substitute without validated, compound-specific evidence for this precise mechanism risks experimental failure and misinterpretation of results in studies focused on the ATM-mTOR signaling axis under hypoxia.

Quantitative Evidence for SID 3712249: Comparative Data Versus Alternatives and In-Class Candidates


mRNA Target Modulation: Direct Comparison of SID 3712249 vs. In-Class miR-544 Antagomir in MDA-MB-231 Cells

In a direct head-to-head comparison under identical hypoxic conditions in MDA-MB-231 triple-negative breast cancer cells, SID 3712249 demonstrated substantially superior potency relative to a 2′-O-methyl RNA antagomir targeting the same miR-544 pathway. The small molecule SID 3712249 was reported to be 25-fold more potent than the antagomir comparator in modulating downstream targets .

miRNA Biogenesis Inhibition Hypoxia Signaling Triple-Negative Breast Cancer

Transcriptional Downregulation: Quantitative Reduction of miR-544, HIF-1α, and ATM in Breast Cancer Cell Lines

SID 3712249 treatment at a concentration of 20 nM under hypoxic conditions produced measurable and significant decreases in the mRNA levels of multiple transcripts across three distinct breast-relevant cell lines. Specifically, it decreased the mRNA expression of genes encoding miR-544, hypoxia-inducible factor-1α (HIF-1α), and ataxia-telangiectasia mutated kinase (ATM) in MDA-MB-231, MCF-7, and MCF-10A cells [1]. Concomitantly, SID 3712249 (20 nM) increased MTOR mRNA expression in these same cell lines under hypoxic conditions .

Hypoxia ATM-mTOR Signaling Transcriptional Regulation

Mechanism-Specific Cellular Response: Hypoxia-Dependent Apoptosis Induction in Triple-Negative Breast Cancer Cells

SID 3712249 exhibits a unique, condition-dependent cytotoxic profile. While the compound (20 nM, 5-day incubation) induces apoptosis in MDA-MB-231 triple-negative breast cancer cells under normoxic conditions, it has little effect on cell survival . Crucially, the apoptotic effect is both hypoxia- and mTOR-dependent, aligning precisely with the compound's proposed mechanism of disrupting hypoxia-adaptive survival signaling [1]. This contrasts with conventional cytotoxic agents which typically exhibit hypoxia-associated resistance.

Apoptosis Hypoxia-Dependent Cytotoxicity Triple-Negative Breast Cancer

Chemosensitization Efficacy: Enhancement of 5-Fluorouracil Activity in Hypoxic Breast Cancer Cells

SID 3712249 (20 nM) enhances the sensitivity of both MCF-7 and MDA-MB-231 breast cancer cells cultured under hypoxic conditions to decreases in cell viability induced by the chemotherapeutic agent 5-fluorouracil (5-FU) . This sensitization effect is directly attributable to the compound's disruption of the hypoxia-adaptive ATM-mTOR signaling axis, providing a quantitative functional outcome for studies investigating therapeutic combinations [1].

Chemosensitization 5-Fluorouracil Drug Resistance Hypoxia

In Vivo Tumor Growth Inhibition: Validated Efficacy in MDA-MB-231 Xenograft Model

The in vivo relevance of SID 3712249's mechanism is supported by its ability to reduce tumor growth in an MDA-MB-231 mouse xenograft model. Administration of SID 3712249 (intraperitoneal injection, 100 μL of 40 μM solution) suppressed tumor development, with analyses of resected tumor samples confirming diminished miR-544, ATM, and HIF-1α levels, alongside increased mTOR levels [1]. Notably, no obvious side effects were reported in this study .

In Vivo Efficacy Xenograft Model Triple-Negative Breast Cancer

Physicochemical and Stability Profile: Defined Handling Parameters for Reproducible Experimentation

SID 3712249 has a well-characterized physicochemical profile essential for experimental planning and procurement. It is supplied as a crystalline solid with ≥95% purity (HPLC) and demonstrates high solubility in DMSO (≥30 mg/mL) . Storage recommendations specify -20°C for powder (stability: 3 years) and -80°C for DMSO solutions (stability: 6 months), with protection from light . These defined parameters mitigate the risk of compound degradation or precipitation, which can be a significant source of variability with less characterized tool compounds.

Solubility Compound Stability Reproducibility

Optimal Research and Preclinical Application Scenarios for SID 3712249


Dissecting Hypoxia-Adaptive ATM-mTOR Signaling in Triple-Negative Breast Cancer Models

SID 3712249 is ideally suited for functional studies investigating the role of miR-544 in mediating adaptive responses to hypoxia in triple-negative breast cancer (TNBC). Researchers should use this compound in MDA-MB-231 or similar TNBC cell lines cultured under controlled hypoxic conditions (e.g., 1% O₂) at a working concentration of 20 nM. Expected outcomes include the disruption of miR-544 biogenesis, leading to decreased HIF-1α and ATM transcripts, increased mTOR expression, and reversal of hypoxia-induced survival phenotypes [1]. This scenario directly leverages the quantitative transcriptional modulation and conditional cytotoxicity evidence presented in Section 3.

Investigating Strategies to Overcome 5-Fluorouracil Resistance in Hypoxic Tumor Environments

This compound is a valuable tool for preclinical research aimed at overcoming chemoresistance mediated by the hypoxic tumor microenvironment. Researchers can co-treat hypoxic MCF-7 or MDA-MB-231 cells with SID 3712249 (20 nM) and 5-fluorouracil (5-FU) to quantitatively assess enhanced sensitivity to chemotherapy. This application scenario is directly supported by the chemosensitization evidence (Evidence Item 4) and provides a clear functional assay for quantifying the compound's ability to reverse hypoxia-driven drug resistance .

In Vivo Validation of miR-544 as a Therapeutic Target in Xenograft Models of Breast Cancer

For research programs requiring in vivo target validation, SID 3712249 can be administered via intraperitoneal injection (e.g., 100 μL of a 40 μM solution) in MDA-MB-231 xenograft models. This application allows for the assessment of tumor growth inhibition and subsequent ex vivo analysis of target engagement (miR-544, ATM, HIF-1α, mTOR levels) in tumor tissue [1]. The documented in vivo efficacy and lack of reported side effects (Evidence Item 5) make this a robust scenario for establishing proof-of-concept for the miR-544-ATM-mTOR axis in a living system.

Establishing Reproducible Assay Conditions for High-Throughput Screening of miRNA Biogenesis Modulators

Given its well-defined physicochemical properties (DMSO solubility ≥30 mg/mL) and documented stability parameters (3 years at -20°C for powder), SID 3712249 serves as an excellent positive control or reference standard in high-throughput screening campaigns designed to identify novel small molecule modulators of miRNA biogenesis. Its reproducible activity profile, particularly the quantifiable changes in downstream transcripts in MDA-MB-231 cells under hypoxia [1], provides a benchmark for assay development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SID 3712249

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.